Boc-NHCH2CH2-PEG1-azide
Overview
Description
Mechanism of Action
Target of Action
Boc-NHCH2CH2-PEG1-azide, also known as Tert-butyl 2-(2-azidoethoxy)ethylcarbamate, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a key step in the synthesis of PROTACs, allowing the linker to connect the ligand for the E3 ubiquitin ligase with the ligand for the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, the compound can influence various cellular processes, depending on the specific target protein.
Pharmacokinetics
As a protac linker, its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be influenced by the properties of the protac it is part of .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the target protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the stability of the compound may be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-NHCH2CH2-PEG1-azide can be synthesized through a series of chemical reactionsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium azide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-NHCH2CH2-PEG1-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires DBCO or BCN-containing molecules.
Major Products Formed
The major products formed from these reactions are typically conjugated molecules where the azide group has been replaced by a triazole ring, facilitating the formation of PROTACs .
Scientific Research Applications
Boc-NHCH2CH2-PEG1-azide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Boc-NHCH2CH2-PEG2-azide: Similar structure but with an additional ethylene glycol unit.
Boc-NHCH2CH2-PEG3-azide: Contains three ethylene glycol units.
Boc-NHCH2CH2-PEG4-azide: Contains four ethylene glycol units.
Uniqueness
Boc-NHCH2CH2-PEG1-azide is unique due to its specific length and structure, which can influence the efficiency and selectivity of PROTACs. The single ethylene glycol unit provides a balance between flexibility and rigidity, making it suitable for various applications in PROTAC synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-(2-azidoethoxy)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGBULWLGULHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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